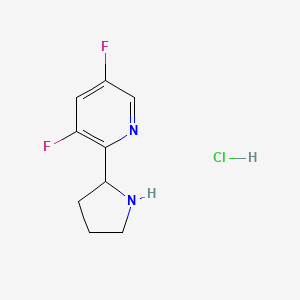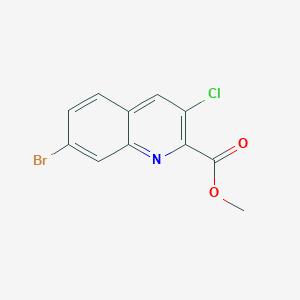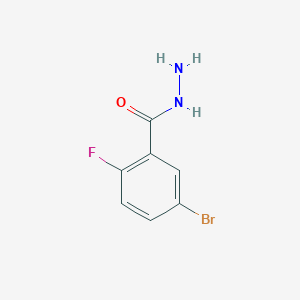
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl substituent.
准备方法
The synthesis of 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine typically involves the reaction of 3-(2,6-dichlorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove the Boc protecting group and obtain the free amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
科学研究应用
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity and selectivity towards these targets, while the Boc group provides stability and protection during chemical transformations. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
相似化合物的比较
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chlorophenyl)pyrrolidine: Similar structure but with a single chlorine atom at the para position.
1-Boc-3-(2,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at the ortho and para positions.
1-Boc-3-(2,6-difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms instead of chlorine.
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine: Similar structure but with methyl groups instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
属性
分子式 |
C15H19Cl2NO2 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
tert-butyl 3-(2,6-dichlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
InChI 键 |
IDIUMCLWEWZFCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)

